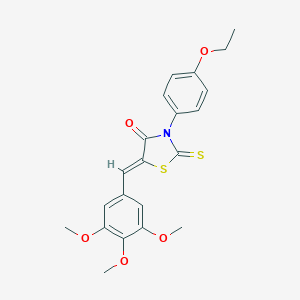
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, also known as MPAA, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAA is a pyrrolidine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. Its anti-inflammatory and analgesic properties have been demonstrated in animal models, indicating its potential use in the treatment of pain and inflammation. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain and inflammation. By inhibiting COX, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects. In animal models, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to reduce pain and inflammation, indicating its potential use as an analgesic and anti-inflammatory agent. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent. Additionally, 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been shown to inhibit the growth of bacteria, indicating its potential use as an antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research. 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has also been shown to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, there are some limitations to the use of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects are not yet known, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. One area of research could focus on elucidating the mechanism of action of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which would provide insight into its potential use as a therapeutic agent. Another area of research could focus on the development of new drugs based on the structure of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione, which could lead to the discovery of new drugs with improved efficacy and safety profiles. Additionally, further research is needed to determine the effects of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione on human subjects, which could pave the way for the development of new drugs for the treatment of pain, inflammation, and cancer.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione involves the reaction of 4-methoxyphenylacetic acid with phthalic anhydride in the presence of polyphosphoric acid to form the corresponding pyrrolidine-2,5-dione intermediate. The intermediate is then reacted with 4-(piperidin-1-yl)aniline in the presence of triethylamine to yield 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione. The synthesis of 1-(4-Methoxyphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-28-19-11-9-18(10-12-19)25-21(26)15-20(22(25)27)23-16-5-7-17(8-6-16)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDRIMGJQQFAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)
![2,6-Bis{[5-(3,4-dichlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B379648.png)
![4-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B379650.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B379652.png)
![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)

![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![2-[(8-Quinolinylsulfonyl)amino]benzoic acid](/img/structure/B379658.png)
![2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379660.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)

![1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B379666.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379667.png)
